Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-
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Overview
Description
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, is a chemical compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse biological activities. Thiourea derivatives have gained significant attention in the field of medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
The synthesis of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, typically involves the reaction of phenothiazine derivatives with thiourea. One common method includes the condensation of 2-bromo-10H-phenothiazine with N-phenylthiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. This compound can inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Methdilazine: Exhibits antihistaminic and anticholinergic properties.
What sets Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl- apart is its unique combination of thiourea and phenothiazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
620962-29-0 |
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Molecular Formula |
C21H19N3S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(2-phenothiazin-10-ylethyl)-3-phenylthiourea |
InChI |
InChI=1S/C21H19N3S2/c25-21(23-16-8-2-1-3-9-16)22-14-15-24-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)24/h1-13H,14-15H2,(H2,22,23,25) |
InChI Key |
DOHKWOWHYLJGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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